EGFR Wild-Type and Mutant Kinase Inhibition: 6-Methyl vs. 6-Fluoro and Unsubstituted Quinoline-3-Carboxamide
6-Methylquinoline-3-carboxamide exhibits a distinctive EGFR inhibition profile: weak activity against wild-type EGFR (IC₅₀ = 20,000 nM) but substantially enhanced potency against clinically relevant activating mutants—L858R/T970M (IC₅₀ = 250 nM, 80-fold selectivity) and exon 19 deletion (IC₅₀ = 390 nM, 51-fold selectivity) [1]. This contrasts sharply with 6-fluoroquinoline-3-carboxamide, which demonstrates broad antiparasitic activity (IC₅₀ = 1.2–30 nM against atovaquone-resistant isolates) but lacks documented EGFR mutant selectivity , and with unsubstituted quinoline-3-carboxamide derivatives that show EGFR IC₅₀ values of 2.61–5.283 µM [2].
| Evidence Dimension | EGFR kinase inhibition potency |
|---|---|
| Target Compound Data | WT EGFR: 20,000 nM; L858R/T970M mutant: 250 nM; Exon 19 deletion mutant: 390 nM |
| Comparator Or Baseline | 6-Fluoroquinoline-3-carboxamide: antiparasitic IC₅₀ 1.2–30 nM (no EGFR data reported); Unsubstituted quinoline-3-carboxamide: EGFR IC₅₀ 2,610–5,283 nM |
| Quantified Difference | 80-fold selectivity for L858R/T970M mutant over wild-type EGFR; 51-fold for exon 19 deletion mutant |
| Conditions | Human LoVo cells, fluorescence assay for wild-type; NCI-H1975 cells for L858R/T970M; PC9 cells for exon 19 deletion; 2-hour incubation |
Why This Matters
The marked mutant-over-wild-type EGFR selectivity profile is mechanistically valuable for programs targeting TKI-resistant NSCLC while minimizing wild-type EGFR-driven toxicity, a differentiation parameter not evident from scaffold-based substitution assumptions.
- [1] BindingDB BDBM50493286 (CHEMBL2426289). 6-Methylquinoline-3-carboxamide EGFR inhibition data. View Source
- [2] Aly RM, Serya RAT, El-Motwally AM, et al. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. 2017;75:368-392. View Source
